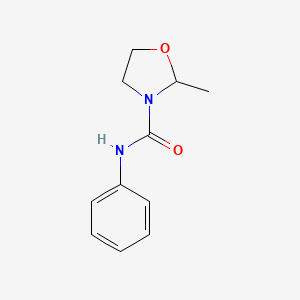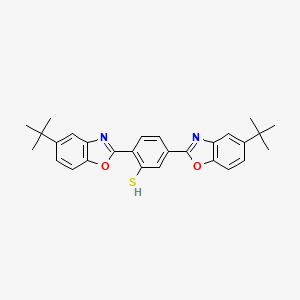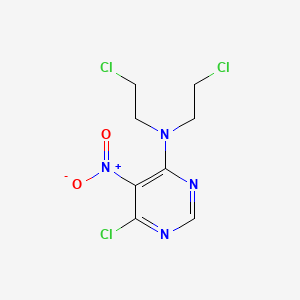![molecular formula C13H15NO6 B15213663 Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5395-45-9](/img/structure/B15213663.png)
Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-nitrophenethyl)malonate is an organic compound with the molecular formula C11H11NO6. It is a derivative of malonic acid, where the hydrogen atoms of the malonic acid are replaced by two methyl groups and a 2-nitrophenethyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-nitrophenethyl)malonate can be synthesized through a multi-step process involving the reaction of dimethyl malonate with 2-nitrophenethyl bromide in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The reaction mixture is typically cooled to 0°C and stirred for a specific period to ensure complete reaction .
Industrial Production Methods
Industrial production of dimethyl malonate, a precursor to dimethyl 2-(2-nitrophenethyl)malonate, involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This process is followed by purification steps to obtain the desired product .
化学反応の分析
Types of Reactions
Dimethyl 2-(2-nitrophenethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted malonates.
科学的研究の応用
Dimethyl 2-(2-nitrophenethyl)malonate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of dimethyl 2-(2-nitrophenethyl)malonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other proteins in biological systems .
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used extensively in organic synthesis.
Diethyl malonate: Another ester of malonic acid, similar in reactivity but with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 2-(2-nitrophenethyl)malonate is unique due to the presence of the 2-nitrophenethyl group, which imparts distinct chemical properties and reactivity compared to simpler malonate esters. This makes it a valuable compound in specialized synthetic applications and research.
特性
CAS番号 |
5395-45-9 |
|---|---|
分子式 |
C13H15NO6 |
分子量 |
281.26 g/mol |
IUPAC名 |
dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3 |
InChIキー |
ZVYKJDZOCVPZFU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



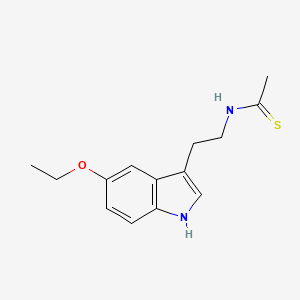
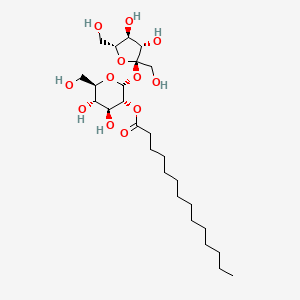

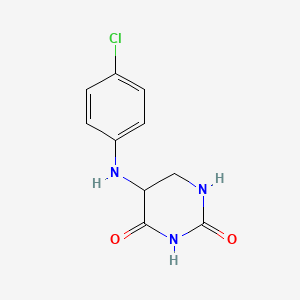
![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)

![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
